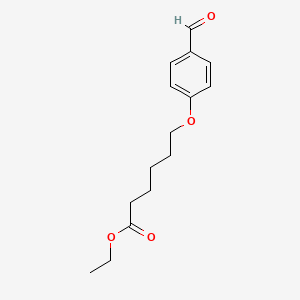
5-methylsulfanyl-1,3,4-thiadiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methylsulfanyl-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound that belongs to the class of thiadiazoles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylsulfanyl-1,3,4-thiadiazole-2-carboxamide typically involves the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization with hydrazine derivatives. One common method involves the reaction of 2-(methylthio)carbonthioyl hydrazones with hydrazonoyl chloride derivatives in the presence of triethylamine in absolute ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
5-methylsulfanyl-1,3,4-thiadiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to dihydrothiadiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur and nitrogen atoms of the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Alkylated and acylated thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown potential as an anti-inflammatory and anticancer agent in preliminary studies.
Industry: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-methylsulfanyl-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces the activity of cyclooxygenase enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
Uniqueness
5-methylsulfanyl-1,3,4-thiadiazole-2-carboxamide stands out due to its unique combination of a methylthio group and a carboxamide moiety, which enhances its biological activity and makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C4H5N3OS2 |
|---|---|
Peso molecular |
175.2 g/mol |
Nombre IUPAC |
5-methylsulfanyl-1,3,4-thiadiazole-2-carboxamide |
InChI |
InChI=1S/C4H5N3OS2/c1-9-4-7-6-3(10-4)2(5)8/h1H3,(H2,5,8) |
Clave InChI |
SIVFDILMKFYZGQ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN=C(S1)C(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(1-Methoxypropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B8668552.png)

![tert-butyl 4-[4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B8668573.png)



![[2-(4-chloroanilino)pyrimidin-4-yl]methanol](/img/structure/B8668597.png)







